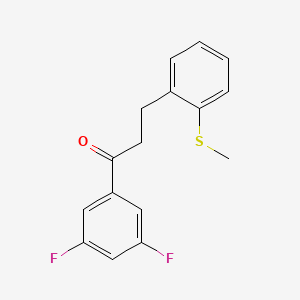

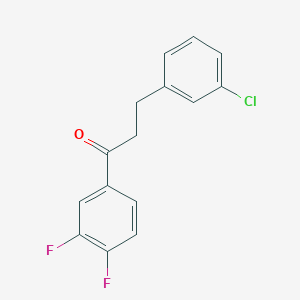

3-(4-Fluorophenyl)-2'-methylpropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Fluorophenyl)-2'-methylpropiophenone (3-FPMP) is an organic compound with a wide range of applications in the scientific research field, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the production of dyes and pigments. It is a compound that has been studied extensively and has been found to have a number of unique properties.

Scientific Research Applications

1. Chemical Reactions and Synthesis

3-(4-Fluorophenyl)-2'-methylpropiophenone is utilized in various chemical reactions and synthesis processes. For instance, it is involved in the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via C-C and C-H bond cleavages, producing tetraarylethanes and isochroman-3-ones (Wakui et al., 2004). Additionally, it is used in the synthesis of antiandrogen compounds, where its derivatives exhibit significant activity against certain androgen-responsive diseases (Tucker et al., 1988).

2. Radiopharmaceutical Applications

In the field of radiopharmaceuticals, derivatives of this compound, such as fluoroarylketones, are being explored. These derivatives are key intermediates in producing radiopharmaceuticals, offering potential for applications in nuclear medicine (Banks & Hwang, 1994).

3. Anticancer Drug Development

In the realm of anticancer drug development, derivatives of this compound, such as 2-phenylquinolin-4-ones, have led to drug candidates with significant inhibitory activity against various tumor cell lines. This highlights the compound's potential in developing new anticancer therapies (Chou et al., 2010).

4. Application in Neuropharmacology

The compound and its analogues have been studied in neuropharmacology, particularly in the context of selective serotonin reuptake inhibitors (SSRIs). Such studies contribute to understanding the binding affinities and mechanisms of SSRIs, aiding in the development of more effective antidepressants (Keverline-Frantz et al., 1998).

5. Investigation of Novel Cathinones

Research on novel cathinones, some of which are derivatives of this compound, has increased due to their bioactive properties. These derivatives are of great interest in pharmaceutical research for developing new therapeutic agents (Brandt et al., 2011).

6. Development of Met Kinase Inhibitors

Derivatives of this compound have been identified as potent and selective Met kinase inhibitors, showing promise for cancer treatment. One such derivative has been advanced into clinical trials due to its efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

7. Comparative Metabolism Studies

The metabolism of related compounds has been studied in various species, including humans, to understand species-specific biotransformation pathways. Such studies are crucial in developing drugs with optimal pharmacokinetics and safety profiles (Lavrijsen et al., 1992).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities . The compound might affect these pathways by modulating the activity of key enzymes or receptors.

Pharmacokinetics

It’s worth noting that the presence of a fluorine atom on the phenyl ring in similar compounds has been found to enhance their binding affinity, suggesting a potential impact on bioavailability .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound might exert a variety of effects at the molecular and cellular levels, potentially leading to diverse therapeutic outcomes .

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenyl)-2’-methylpropiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 3-(4-Fluorophenyl)-2’-methylpropiophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3-(4-Fluorophenyl)-2’-methylpropiophenone on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, thereby altering the phosphorylation status of key proteins . Additionally, 3-(4-Fluorophenyl)-2’-methylpropiophenone can impact gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, 3-(4-Fluorophenyl)-2’-methylpropiophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, 3-(4-Fluorophenyl)-2’-methylpropiophenone can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes .

Temporal Effects in Laboratory Settings

The effects of 3-(4-Fluorophenyl)-2’-methylpropiophenone can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 3-(4-Fluorophenyl)-2’-methylpropiophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3-(4-Fluorophenyl)-2’-methylpropiophenone can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-(4-Fluorophenyl)-2’-methylpropiophenone vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, such as cell death or organ damage . Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

3-(4-Fluorophenyl)-2’-methylpropiophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 3-(4-Fluorophenyl)-2’-methylpropiophenone can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 3-(4-Fluorophenyl)-2’-methylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 3-(4-Fluorophenyl)-2’-methylpropiophenone can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(4-Fluorophenyl)-2’-methylpropiophenone is an important factor in determining its activity and function. It has been observed to localize to specific organelles, such as the mitochondria or the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct 3-(4-Fluorophenyl)-2’-methylpropiophenone to specific compartments within the cell . The subcellular localization can influence the compound’s activity by affecting its interactions with other biomolecules and its ability to modulate cellular processes .

properties

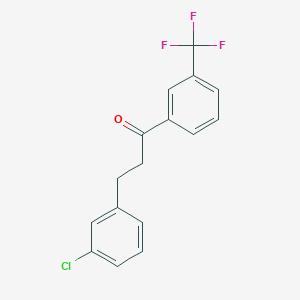

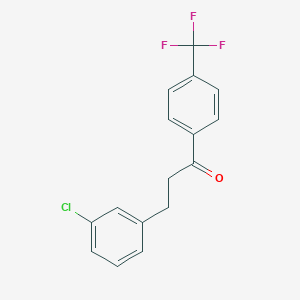

IUPAC Name |

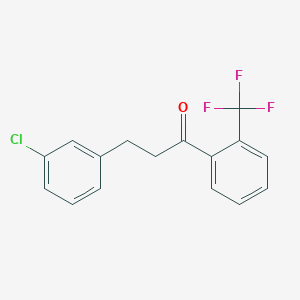

3-(4-fluorophenyl)-1-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIPWBWHTMAMRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644562 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-85-6 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.